N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered C3NS ring fused to a benzene ring . Benzothiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the molecular orientation, electrostatic potential surfaces, and intermolecular interactions that contribute to the stability of these compounds .Scientific Research Applications
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Activities : N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its derivatives have been studied for their antibacterial and antifungal properties. These compounds have shown effectiveness against various bacterial strains like Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, and fungal species like Candida albicans and Aspergillus niger. This suggests their potential in developing new antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021); (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).
Anticancer Properties
- Anticancer Activity : Studies have explored the anticancer potential of compounds derived from this compound. These compounds have demonstrated promising results against various cancer cell lines, including breast cancer cells, highlighting their potential in cancer treatment and research (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Psychotropic and Anti-inflammatory Activities
- Psychotropic and Anti-inflammatory Effects : Some derivatives of this compound have been found to exhibit notable psychotropic and anti-inflammatory properties. They have shown sedative action and high anti-inflammatory activity in vivo, along with cytotoxic effects against tumor cell lines, which could be valuable in the development of new therapeutic agents (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Diuretic Activity
- Diuretic Effects : Research has also identified diuretic activities in certain benzothiazole derivatives. Specific compounds have shown promise as diuretic agents, which could have applications in treating conditions related to fluid retention (Yar & Ansari, 2009).
Future Directions
Benzothiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential applications in medicine . Future research may focus on the design and synthesis of new benzothiazole derivatives with enhanced biological activity, as well as further exploration of their mechanisms of action .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to have significant effects on various biochemical pathways related to their anti-tubercular activity .
Pharmacokinetics
Benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been found to have potent anti-tubercular activity .
Action Environment
Benzothiazole derivatives have been found to have potent activity in various environments .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-17(11-5-6-14-15(9-11)25-8-7-24-14)22-19-21-13(10-26-19)18-20-12-3-1-2-4-16(12)27-18/h1-6,9-10H,7-8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBIYFYRKLZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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